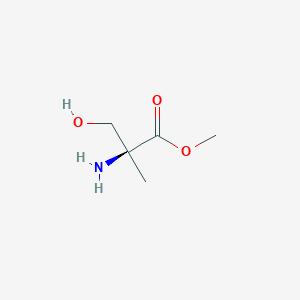
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, also known as L-threonine methyl ester, is an important amino acid derivative that has gained significant attention in scientific research. It is synthesized from L-threonine, an essential amino acid that is required for protein synthesis and the maintenance of overall health. Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including its use in the synthesis of peptides and proteins, as well as its potential as a therapeutic agent.
作用机制
The mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the activity of various enzymes involved in cellular defense against oxidative stress.
实验室实验的优点和局限性
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It also has a wide range of potential applications in peptide and protein synthesis, as well as its potential therapeutic applications.
However, there are also some limitations to the use of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate in lab experiments. It can be difficult to selectively modify the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue in peptides and proteins, and the use of protecting groups can add additional steps to the synthesis process. In addition, the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate. One area of research is the development of more efficient and selective methods for the synthesis of peptides and proteins using methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate as a protecting group. Another area of research is the investigation of the potential therapeutic applications of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate and its effects on various signaling pathways in the body.
合成方法
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate can be synthesized through a variety of methods, including esterification of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate with methanol in the presence of an acid catalyst. Other methods include the use of activated esters such as N-hydroxysuccinimide esters and the use of protecting groups to selectively modify the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate molecule.
科学研究应用
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a protecting group for the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue. This allows for the selective modification of other amino acids in the peptide or protein sequence.
In addition to its use in peptide and protein synthesis, methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
147316-32-3 |
|---|---|
产品名称 |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m0/s1 |
InChI 键 |
VKHHAZQVRNQDHW-YFKPBYRVSA-N |
手性 SMILES |
C[C@](CO)(C(=O)OC)N |
SMILES |
CC(CO)(C(=O)OC)N |
规范 SMILES |
CC(CO)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

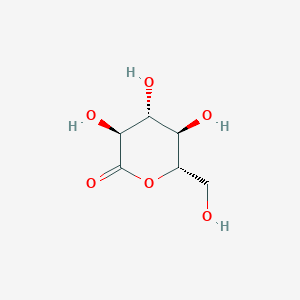
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
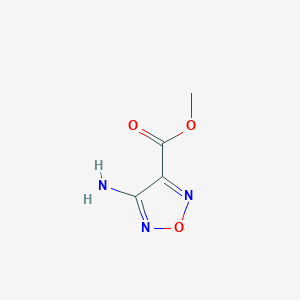

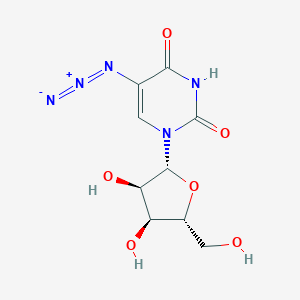
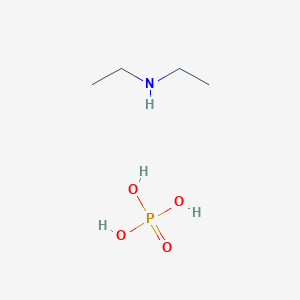

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)